2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound with the molecular formula C23H16BrNO3 This compound is characterized by the presence of a bromine atom, a benzofuran ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.
Synthesis of 2-(4-methylbenzoyl)-1-benzofuran: This intermediate is prepared by reacting 4-methylbenzoyl chloride with 1-benzofuran-3-yl lithium.
Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
Formation of the final product: The brominated intermediate is reacted with benzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: Products include corresponding oxides or quinones.
Reduction: Products include dehalogenated benzamides or reduced benzofuran derivatives.
Scientific Research Applications
2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methylbenzyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(4-fluorophenyl)benzamide
Uniqueness
2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C23H16BrNO3 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-10-12-15(13-11-14)21(26)22-20(17-7-3-5-9-19(17)28-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27) |
InChI Key |
KPVXHCFWOFHHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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